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Compound of Interest

Compound Name:
4-(N-Boc-aminomethyl)-2-bromo-

3-fluoropyridine

CAS No.: 1350885-66-3

Cat. No.: B567304

Get Quote

Executive Summary: The "Fluorine-Halogen"
Scaffold
2-Bromo-3-fluoropyridine (CAS: 40273-45-8) represents a "privileged scaffold" in modern drug

discovery. Its utility stems from the orthogonal reactivity of its substituents:

The C2-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki,

Buchwald-Hartwig), activated by the adjacent pyridine nitrogen.

The C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity while directing

regioselective metalation to the C4 position.

This duality allows the molecule to serve as a linchpin intermediate, enabling the sequential

construction of polysubstituted pyridine cores found in kinase inhibitors (e.g., CDK2, RXRα)

and agrochemicals.
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Electronic Distribution & Basicity
The pyridine ring is electron-deficient (

-deficient). The introduction of two electron-withdrawing groups (EWGs)—Bromine (-I effect)
and Fluorine (-I, +M effect)—profoundly alters the ring's electronics compared to unsubstituted
pyridine.

Pyridine Nitrogen Basicity:

Pyridine pKa (conjugate acid): 5.25

3-Fluoropyridine pKa: ~2.97

2-Bromo-3-fluoropyridine pKa:Estimated < 1.0

Implication: The cumulative inductive withdrawal from C2-Br and C3-F renders the

nitrogen non-basic under standard conditions. Protonation requires strong mineral acids,

and the nitrogen is unlikely to poison Lewis Acid catalysts (e.g., in Friedel-Crafts or boronic

acid activations).

NMR Spectral Signatures (Electronic Probes)
The fluorine atom acts as an internal spin-label, creating characteristic splitting patterns in

H and

C NMR due to large heteronuclear coupling constants (

).
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Nucleus Position

Chemical Shift
(

ppm)

Coupling
Constant (

, Hz)

Electronic
Insight

F C3-F -120 to -130 -
Diagnostic for 3-

F-Py systems.

C C3 ~155-160

Carbon directly

bonded to F

(Doublet).

C C2 ~135-140

C2 is deshielded

by N and Br, split

by F.

C C4 ~125

Site of kinetic

lithiation

(Doublet).

H H4 ~7.4-7.6

Protons ortho to

F show distinct

splitting.

Reactivity & Regioselectivity Guide
The core value of this scaffold lies in its predictable, orthogonal reactivity. The diagram below

maps the decision logic for functionalizing this ring system.

Reactivity Logic Map (DOT Visualization)
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2-Bromo-3-fluoropyridine

Path A: C2 Functionalization
(Nucleophilic/Pd-Catalyzed) Activated by N & Br (Leaving Group)

Path B: C4 Functionalization
(Electrophilic/Lithiation)

 Directed by F (Ortho Effect)

Suzuki-Miyaura
(Ar-B(OH)2, Pd(0))

Yields: 2-Aryl-3-F-Py

Buchwald-Hartwig
(HNR2, Pd(0))

Yields: 2-Amino-3-F-Py

S_NAr Substitution
(Strong Nu-, Heat)

Yields: 2-Subst-3-F-Py

Directed Ortho Metalation (DoM)
(LDA, -78°C)

Intermediate: 4-Li-Species

Electrophile Trapping
(E+: I2, DMF, CO2)

Yields: 2-Br-3-F-4-E-Py

Click to download full resolution via product page

Figure 1: Orthogonal reactivity map. Path A exploits the C2-Br "handle" for cross-coupling,

while Path B exploits the C3-F "director" for C-H activation at C4.

Detailed Mechanisms
A. The C2-Bromine: Oxidative Addition &

Mechanism: The C2 position is electron-deficient due to the adjacent Nitrogen (inductive

withdrawal). Bromine is a weaker bond than Fluorine (

vs

) and a superior leaving group.

Selectivity: In Pd-catalyzed reactions, oxidative addition occurs exclusively at the

bond. The

bond remains intact, preserving the metabolic blocking group.

Potential: While less reactive than 2-fluoro- or 4-chloropyridines, the 2-bromo-3-fluoro
system can undergo Nucleophilic Aromatic Substitution (

) with strong nucleophiles (e.g., alkoxides, thiols) at elevated temperatures, displacing Br.
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B. The C3-Fluorine: Directed Ortho Metalation (DoM)
Mechanism: The fluorine atom exerts a powerful inductive effect, acidifying the adjacent C4-

proton.

The "No-Dance" Advantage: Unlike its isomer 2-chloro-3-bromopyridine, which undergoes a

"Halogen Dance" (migration of Br to C4 upon lithiation), 2-bromo-3-fluoropyridine is resistant

to halogen migration.

Reason: The C3-F bond is too strong to migrate, and the C2-Br is meta to the C4-Li

center, preventing the typical 1,2-halogen shift.

Result: Lithiation with LDA at -78°C generates the 4-lithio species with high fidelity,

allowing clean functionalization at C4.

Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2
Functionalization)
Target: Synthesis of 2-Aryl-3-fluoropyridines.

Reagents:

2-Bromo-3-fluoropyridine (1.0 equiv)

Aryl Boronic Acid (1.1 equiv)[2]

Catalyst:

(5 mol%) or

(for sterically hindered substrates)

Base:

(2.0 equiv, 2M aqueous)

Solvent: 1,4-Dioxane or DME

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow:

Degassing: Charge a reaction vessel with the pyridine, boronic acid, and Pd-catalyst.

Evacuate and backfill with Argon (

).[3]

Solvation: Add degassed solvent and aqueous base.

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS (Disappearance of

bromide).

Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over

.[3]

Purification: Silica gel chromatography (Hexane/EtOAc).

Note: The 3-F substituent often lowers polarity compared to non-fluorinated analogs,

affecting

.

Protocol 2: Regioselective C4-Lithiation (C-H Activation)
Target: Introduction of Electrophiles (I, CHO, COOH) at C4.

Reagents:

2-Bromo-3-fluoropyridine (1.0 equiv)

LDA (Lithium Diisopropylamide) (1.1 equiv, fresh)

Electrophile (e.g.,

, DMF,

)

Solvent: Anhydrous THF

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_Acid_in_Suzuki_Miyaura_Cross_Coupling.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_Acid_in_Suzuki_Miyaura_Cross_Coupling.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_Fluoropyridine_3_boronic_Acid_in_Suzuki_Miyaura_Cross_Coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow:

Cryogenic Setup: Cool a solution of LDA in THF to -78°C (Dry ice/Acetone).

Addition: Add 2-bromo-3-fluoropyridine (neat or in THF) dropwise over 15 mins. Maintain

temp < -70°C.

Critical: The solution typically turns yellow/orange, indicating formation of the 4-lithio

species.

Equilibration: Stir at -78°C for 30–60 minutes. Do not warm, or benzyne

formation/decomposition may occur.

Trapping: Add the electrophile (dissolved in THF) rapidly.

Quench: Allow to warm to RT, then quench with saturated

.

Validation: The product will be a 2,3,4-trisubstituted pyridine. Verify regiochemistry via

NMR (loss of H4 signal, retention of H5/H6 coupling).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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